molecular formula C7H8N2O3 B100637 2-Methoxy-6-nitroaniline CAS No. 16554-45-3

2-Methoxy-6-nitroaniline

Cat. No.: B100637
CAS No.: 16554-45-3
M. Wt: 168.15 g/mol
InChI Key: NDKWDGCTUOOAPF-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitroaniline: is an organic compound with the molecular formula C7H8N2O3 . It is a derivative of aniline, where the amino group is substituted with a methoxy group at the second position and a nitro group at the sixth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

Chemistry: 2-Methoxy-6-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other functional materials.

Biology: In biological research, this compound is used in the study of enzyme interactions and as a model compound for understanding the behavior of nitroaromatic compounds in biological systems.

Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and as a component in the formulation of certain industrial products.

Safety and Hazards

2-Methoxy-6-nitroaniline is classified as Acute Tox. 3 Oral according to the GHS06 Signal Word Danger. It has Hazard Statements H301 and Precautionary Statements P264 - P270 - P301 + P310 - P405 - P501 .

Future Directions

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . There are also other similar compounds available for research.

Biochemical Analysis

Biochemical Properties

2-Methoxy-6-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives, which are known to act as inhibitors of fibroblast growth factor receptor 4 (FGFR4) . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic activation and detoxification . The interaction with cytochrome P450 enzymes, especially CYP1A2, leads to the formation of reactive intermediates that can further participate in biochemical reactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inducing the expression of cytochrome P450 enzymes, particularly CYP1A2, in hepatic cells . This induction can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound has been reported to cause hepatotoxicity and immune system effects, indicating its potential impact on cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can bind to biomolecules, resulting in enzyme inhibition or activation and changes in gene expression. The compound’s nitro group is particularly reactive, contributing to its ability to form covalent bonds with cellular proteins and DNA, thereby affecting their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent alterations in cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces the expression of cytochrome P450 enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity, decreased body weight, and alterations in organ weights . These toxic effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation and other oxidative reactions, leading to the formation of metabolites that are excreted in urine . The primary metabolic pathway involves the conversion of this compound to 4-nitrophenol, which is further metabolized and excreted .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver . The transport and distribution of this compound are crucial for its biological activity and toxicity.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The compound’s localization is influenced by its chemical properties, including its ability to form covalent bonds with cellular proteins. This subcellular distribution is essential for its biochemical activity and effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of 2-Methoxyaniline: The synthesis of 2-Methoxy-6-nitroaniline typically begins with the nitration of 2-methoxyaniline. This reaction involves treating 2-methoxyaniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the sixth position.

    Purification: The crude product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 2-Methoxy-6-nitroaniline can undergo reduction reactions to form 2-methoxy-6-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions. For example, halogenation can occur at the available positions on the benzene ring using halogenating agents like bromine or chlorine.

    Oxidation: Oxidation of this compound can lead to the formation of various oxidation products depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine or chlorine.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 2-Methoxy-6-phenylenediamine.

    Substitution: Halogenated derivatives of this compound.

    Oxidation: Various oxidation products depending on the conditions.

Comparison with Similar Compounds

    2-Methoxy-4-nitroaniline: Similar in structure but with the nitro group at the fourth position.

    2-Methyl-6-nitroaniline: Similar but with a methyl group instead of a methoxy group.

    5-Methoxy-2-nitroaniline: Similar but with the methoxy group at the fifth position.

Uniqueness: 2-Methoxy-6-nitroaniline is unique due to the specific positioning of the methoxy and nitro groups, which influences its reactivity and applications. The methoxy group at the second position and the nitro group at the sixth position create a distinct electronic environment that affects its chemical behavior and interactions.

Properties

IUPAC Name

2-methoxy-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKWDGCTUOOAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167962
Record name 6-Nitro-o-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16554-45-3
Record name 2-Methoxy-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16554-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-o-anisidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016554453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitro-o-anisidine
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Record name 6-nitro-o-anisidine
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Synthesis routes and methods I

Procedure details

A suspension of 3-nitroanisole (1.550 g, 10.12 mmol) and O-methylhydroxylamine hydrochloride (1.078 g, 12.91 mmol) in DMF (15 mL) was added to a cold (0° C.) solution of potassium tert-butoxide (5.870 g, 52.30 mmol) and copper(I) chloride (0.200 g, 2.02 mmol) in DMF (35 mL). The cooling bath was removed and the resultant slurry was stirred at room temperature for 6 hours. The reaction mixture was poured into saturated aqueous NH4Cl (50 mL) and the mixture was extracted with CH2Cl2 (4×50 mL). The combined organic extracts were dried (Na2SO4) and concentrated. Purification of the crude material by column chromatography on silica gel (5:1 hexanes-ethyl acetate) followed by radial chromatography on silica gel (2 mm plate, 5:1 hexanes-ethyl acetate) provided 0.860 g (50%) of 2-amino-3-methoxy-nitrobenzene as a red solid. 1H NMR (CDCl3) □ 3.92 (s, 3H), 6.44 (br s, 2H), 6.61 (dd, 1H, J=9.0, 9.0 Hz), 6.88 (d, 1H, J=9.0 Hz), 7.74 (d, 1H, J=9.0 Hz).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.078 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
copper(I) chloride
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

85% potassium hydroxide solution (11.7 g, 0.179 mol) is added to a solution of 25 g (0.162 mol) 2-amino-3-nitro-phenol in 200 mL DMF. Then 11.1 mL (0.178 mol) iodomethane are added dropwise and the mixture is stirred overnight at ambient temperature. The reaction mixture is poured onto ice and stirred for one hour. The precipitated product is filtered off, washed with water and dried.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 2-amino-3-nitrophenol (19.25 g) and K2CO3 (19 g) in DMF (100 mL) was added MeI (11 mL) at room temperature and the mixture was stirred over night and then poured into water. The resulting precipitate was collected by filtration and the solid was washed with water to afford the desired product (19 g, 90%). 1H NMR (300 MHz, CDCl3) δ ppm 3.92 (s, 1H), 6.43 (br s, 1H), 6.61 (dd, 1H, J=7.5, 9.0 Hz), 6.89 (dd, 1H, J=0.9, 7.5 Hz), 7.73 (dd, 1H, J=0.9, 9.0 Hz); LC-MS: m/e=169 [M+1]+
Quantity
19.25 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods IV

Procedure details

Tetrabutylammonium iodide (0.4 g), sodium hydroxide (4.0 g) in water (40 ml) and iodomethane (3.4 ml) were added to 2-amino-3-nitrophenol (4.0 g) dissolved in tetrahydrofuran (80 ml) at ambient temperature. This mixture was stirred overnight then concentrated in vacuo. After pouring into water (200 ml) it was extracted into ethyl acetate (2×200 ml) then washed with aqueous sodium bicarbonate (100 ml) and saturated brine (100 ml). The solution was dried over anhydrous magnesium sulphate, filtered and evaporated in vacuo to afford the title compound as a dark solid (4.4 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

2-Amino-3-nitrophenol (0.5 g, 3.2 mmol) was dissolved in 10 mL 2-butanone, and potassium carbonate (0.54 g, 3.9 mmol) and methyl iodide (0.4 mL) were added. The suspension was stirred overnight at room temperature. The reaction mixture was filtered through a plug of Celite, and the solid residue was washed with ethyl acetate. The resulting filtrate was washed with water, saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 0.52 g of 2-methoxy-6-nitroaniline, which was used without further purification. 1H-NMR (400 MHz, CDCl3): δ 7.74 (d, 1H), 6.87 (d, 1H), 6.61 (dd, 1H), 6.42 (b, 2H), 3.92 (s, 3H). MS (EI): 169 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-methoxy-6-nitroaniline in the synthesis of maytansinoids?

A1: this compound serves as the starting material for the synthesis of the C_9-N fragment of maytansine []. The researchers used a series of reactions, starting from this compound, to eventually produce a compound labeled as 2 in the paper, representing the C_9-N moiety. This fragment is crucial for constructing the complete maytansine molecule.

Q2: Can you elaborate on the structural modifications made to this compound during the synthesis process?

A2: The synthesis involved several modifications to the initial this compound structure. Key transformations included converting the nitro group to an amine, attaching an aldehyde group at a specific position on the benzene ring, and then elaborating this aldehyde into a complex side chain through a twelve-step sequence []. This side chain in the final C_9-N fragment (compound 2) contains specific stereochemistry crucial for the biological activity of maytansine.

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